3-Cyclohexyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a furan ring, a dihydropyrimidinone moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide typically involves multi-step organic synthesis. A general synthetic route may include:
Formation of the Pyrazole Ring: Starting from a suitable diketone or β-keto ester, the pyrazole ring can be formed via cyclization with hydrazine or its derivatives.
Introduction of the Dihydropyrimidinone Moiety: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed.
Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Formation of the Amide Bond: The final step involves the coupling of the cyclohexyl group with the pyrazole derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The dihydropyrimidinone moiety can be reduced to tetrahydropyrimidinone under hydrogenation conditions.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (palladium on carbon) under hydrogen gas are common.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as NaH (sodium hydride) are frequently used.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Tetrahydropyrimidinones.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. The presence of multiple pharmacophores within the molecule makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-N-(3-(furan-2-yl)-1H-pyrazol-5-yl)propanamide: Lacks the dihydropyrimidinone moiety, potentially altering its biological activity.
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide: Lacks the cyclohexyl group, which may affect its hydrophobic interactions and overall stability.
3-Cyclohexyl-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide: Lacks the furan ring, which could influence its electronic properties and reactivity.
Uniqueness
The uniqueness of 3-Cyclohexyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide lies in its combination of multiple pharmacophores within a single molecule, offering a versatile platform for the development of new therapeutic agents and materials.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactivity, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-cyclohexyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c32-24(14-13-18-8-3-1-4-9-18)28-23-16-21(22-12-7-15-34-22)30-31(23)26-27-20(17-25(33)29-26)19-10-5-2-6-11-19/h2,5-7,10-12,15-18H,1,3-4,8-9,13-14H2,(H,28,32)(H,27,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWMTSVXEUNHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.